molecular formula C12H11NO3S B7636630 5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide

5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B7636630
M. Wt: 249.29 g/mol
InChI Key: YCOCVZODOCYNAK-UHFFFAOYSA-N
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Description

5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural elements of furan and thiophene These heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process can be summarized as follows:

    Formation of Acyl Chloride: The starting material, thiophene-2-carboxylic acid, is converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂).

    Amidation Reaction: The acyl chloride is then reacted with furan-2-ylmethylamine under controlled conditions to form the desired carboxamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

    Oxidation: Formation of furan-2-carboxylic acid and thiophene-2-carboxylic acid derivatives.

    Reduction: Formation of furan-2-ylmethanol and thiophene-2-carboxamide derivatives.

    Substitution: Formation of halogenated or alkylated derivatives of the parent compound.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide: shares similarities with other furan and thiophene derivatives such as:

Uniqueness

  • The unique combination of furan and thiophene rings in this compound provides it with distinct chemical and biological properties. This dual heterocyclic structure enhances its reactivity and potential as a multifunctional bioactive compound.

Properties

IUPAC Name

5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8(14)10-4-5-11(17-10)12(15)13-7-9-3-2-6-16-9/h2-6H,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOCVZODOCYNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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